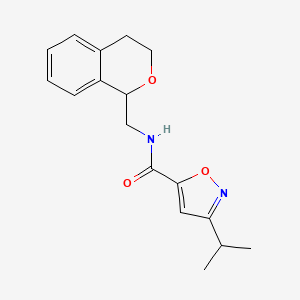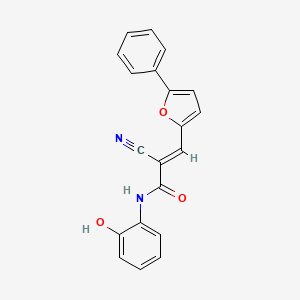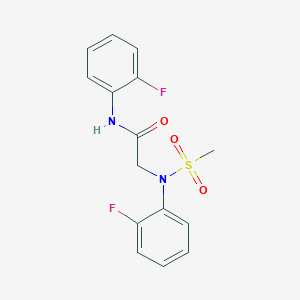
N-(2-fluorophenyl)-2-(4-fluorophenyl)acetamide
Übersicht
Beschreibung
"N-(2-fluorophenyl)-2-(4-fluorophenyl)acetamide" is a chemical compound characterized by the presence of fluorine atoms and an acetamide group. The research interest in such compounds mainly revolves around their synthesis, structural characterization, and exploration of their chemical and physical properties.
Synthesis Analysis
The synthesis of acetamide derivatives, including those with fluorophenyl groups, typically involves reactions such as the condensation of aniline derivatives with acyl chlorides or other activating agents. Specific methodologies can vary based on the desired substitution pattern and the physical and chemical properties of the starting materials.
Molecular Structure Analysis
The molecular structure of compounds similar to "N-(2-fluorophenyl)-2-(4-fluorophenyl)acetamide" has been studied using techniques like NMR, IR spectroscopy, and X-ray diffraction analysis. These studies reveal details about the bonding, geometrical arrangement, and overall molecular conformation, highlighting the influence of fluorine atoms on the compound's structure.
Chemical Reactions and Properties
The chemical behavior of fluorophenyl acetamides involves reactions typical of acetamides, such as hydrolysis, and their interactions with various reagents. The presence of fluorine atoms can significantly affect the reactivity, leading to selective chemical transformations.
Physical Properties Analysis
The physical properties of acetamide derivatives are influenced by their molecular structure, including melting points, boiling points, and solubility in various solvents. The fluorine atoms can impact these properties by affecting the compound's polarity and intermolecular interactions.
Chemical Properties Analysis
Chemical properties, including acidity, basicity, and reactivity towards nucleophiles and electrophiles, are crucial for understanding the behavior of fluorophenyl acetamides in chemical syntheses and applications. The electron-withdrawing nature of the fluorine atoms plays a significant role in defining these properties.
For more specific information on "N-(2-fluorophenyl)-2-(4-fluorophenyl)acetamide," including its synthesis, structure, and properties, the following references provide detailed insights:
Synthesis and crystal structure analysis have been elaborated in studies focusing on related fluorophenyl acetamide compounds, indicating the methods and structural characteristics of such molecules (Ping, 2007), (Yang Man-li, 2008).
The chemical and physical properties, along with molecular structure insights, are discussed in various studies, providing a foundation for understanding the behavior of these compounds in different environments (Xiangjun Qian et al., 2012), (R. Banks et al., 1996).
Wissenschaftliche Forschungsanwendungen
1. Potential Use as Pesticides
N-(2-fluorophenyl)-2-(4-fluorophenyl)acetamide and its derivatives have been studied for their potential as pesticides. New derivatives of N-aryl-2,4-dichlorophenoxyacetamide, which include compounds similar to N-(2-fluorophenyl)-2-(4-fluorophenyl)acetamide, have been characterized by X-ray powder diffraction, indicating their potential application in this field (Olszewska et al., 2008).
2. Immunomodulatory Properties
This compound has been examined for its immunomodulatory properties. Studies show that derivatives like N-(4-[(4-fluorophenyl)sulfonyl]phenyl)acetamide can restore cytolytic T-lymphocyte responses in various experimental models, indicating potential for immune system modulation (Wang et al., 1988).
3. Structural Analysis and Crystallography
Research has been conducted on the crystal structure of derivatives like 2,2-Dibromo-N-(4-fluorophenyl)acetamide, providing insights into their molecular arrangement and potential chemical behaviors (Qian et al., 2012).
4. Inhibition of Tyrosinase Activity
Some derivatives have been identified as potent inhibitors of mushroom tyrosinase, a key enzyme in melanin synthesis. This suggests potential applications in the development of drugs targeting melanogenesis (Hassan et al., 2022).
5. Antimicrobial Agents
Several derivatives have been synthesized and evaluated for antimicrobial properties. Compounds like 2-(5-(aryl)-1,3,4-oxadiazol-2-ylthio)-N-(3-(trifluoromethyl)phenyl)acetamides have shown effectiveness against various bacterial and fungal strains, indicating potential as antimicrobial agents (Parikh & Joshi, 2014).
6. Antiplasmodial Properties
Research has been conducted on N-((2,5-diaryl-3-trifluoroacetyl)-1H-indol-7-yl)acetamides for their antiplasmodial properties against Plasmodium falciparum. Derivatives with 4-fluorophenyl groups showed potential as antimalarial agents (Mphahlele et al., 2017).
7. Applications in Organic Synthesis
The compound and its derivatives are useful in organic synthesis. For instance, studies on N-(2-Hydroxyphenyl)acetamide, a related compound, have focused on its role as an intermediate in the synthesis of antimalarial drugs (Magadum & Yadav, 2018).
8. Potential as Urease Inhibitors
Some derivatives have been designed and synthesized as urease inhibitors, showing strong inhibitory potency and potential for therapeutic applications against H. pylori infections (Liu et al., 2021).
Eigenschaften
IUPAC Name |
N-(2-fluorophenyl)-2-(4-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F2NO/c15-11-7-5-10(6-8-11)9-14(18)17-13-4-2-1-3-12(13)16/h1-8H,9H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZMMIOWGWHESJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CC2=CC=C(C=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(5-acetyl-3-thienyl)-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)acetamide hydrochloride](/img/structure/B5568860.png)
![1-{[(4-chlorophenyl)thio]acetyl}-4-methylpiperazine](/img/structure/B5568869.png)
![5-ethyl-7-{4-[(2-methyl-1H-imidazol-1-yl)methyl]piperidin-1-yl}pyrazolo[1,5-a]pyrimidine](/img/structure/B5568876.png)
![(4aS*,7aR*)-1-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-4-methyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5568882.png)


![1-ethyl-N-[6-isopropoxy-1-(2,2,2-trifluoroethyl)-1H-indazol-3-yl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B5568894.png)

![3-{methyl[4-(3-pyridinyl)-2-pyrimidinyl]amino}-1-propanol](/img/structure/B5568906.png)
![N-[(5-ethylpyridin-2-yl)methyl]-N,4-dimethylpyrimidin-2-amine](/img/structure/B5568914.png)
![ethyl 2-[(4-bromobenzoyl)amino]benzoate](/img/structure/B5568920.png)
![1-[(dimethylamino)sulfonyl]-N-[2-methyl-3-(1-naphthyl)propyl]-3-piperidinecarboxamide](/img/structure/B5568923.png)
![cyclohexyl 4-[(cyclohexylcarbonyl)amino]benzoate](/img/structure/B5568936.png)
![2-{[4-ethyl-5-(3-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5568943.png)